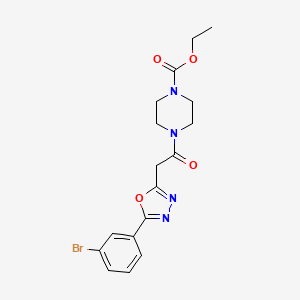
Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, including condensation reactions between different organic precursors. For instance, the synthesis of related piperazine derivatives has been described through condensation reactions between carbamimide and aromatic acids in the presence of activating agents under basic conditions, leading to the formation of the desired piperazine derivatives with specific functional groups (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
X-ray diffraction studies play a crucial role in determining the molecular structure of such compounds. For example, the molecular structure of a similar compound was elucidated using single crystal X-ray diffraction data, revealing its crystallization in the monoclinic crystal system and providing insights into its geometric parameters and intermolecular interactions (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
The reactivity of ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate with various reagents can lead to a plethora of derivatives, showcasing its versatility in chemical synthesis. For instance, compounds with similar structures have been synthesized through reactions involving secondary amines, resulting in the formation of N,N'-disubstituted piperazine derivatives (Vasileva et al., 2018).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate and its derivatives have been widely synthesized and characterized in scientific research. These compounds, often associated with 1,3,4-oxadiazole and piperazine moieties, have been synthesized through various methods, including microwave-assisted synthesis and sequential reaction steps. The structural characterization of these compounds involves techniques like UV, FT-IR, 1H-NMR, MS spectral studies, and elemental analysis, providing detailed insights into their molecular structure and properties (Basoğlu et al., 2013), (Sharma et al., 2014), (Verma et al., 2022).
Biological Activities and Screening
These compounds have been extensively studied for their biological activities, particularly their antimicrobial, antilipase, antiurease, and anticancer properties. The antimicrobial activity testing reveals that some derivatives exhibit significant inhibitory effects against various microorganisms, including both Gram-positive and Gram-negative bacteria. Additionally, certain compounds have shown promising results in anticancer activity screening, indicating their potential as therapeutic agents in cancer treatment (Basoğlu et al., 2013), (Rehman et al., 2018), (Iqbal et al., 2017).
Crystal Structure and DFT Calculations
The crystal structures of these compounds have been elucidated, revealing intricate details of their molecular arrangement and intermolecular interactions. X-ray diffraction studies and computational density functional theory (DFT) calculations have been employed to understand the reactive sites and the nature of intermolecular contacts in these compounds, further contributing to our understanding of their chemical behavior and potential applications (Sanjeevarayappa et al., 2015), (Kumara et al., 2017).
Antioxidant and Antimicrobial Properties
Additionally, the antioxidant activity of certain derivatives has been assessed, with some compounds exhibiting significant radical scavenging properties. These findings suggest the potential use of these compounds in pharmaceutical applications where antioxidant properties are desired (Mallesha et al., 2014). Moreover, the antibacterial and antimicrobial activities of these compounds have been evaluated, indicating their potential as antimicrobial agents against a range of bacterial and fungal strains (Bektaş et al., 2007), (Al-Wahaibi et al., 2021).
Propiedades
IUPAC Name |
ethyl 4-[2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O4/c1-2-25-17(24)22-8-6-21(7-9-22)15(23)11-14-19-20-16(26-14)12-4-3-5-13(18)10-12/h3-5,10H,2,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPQYVDPPQREXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)acetyl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

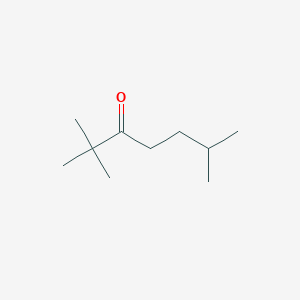
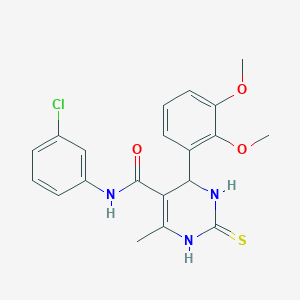
![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2485332.png)
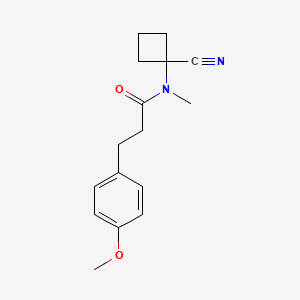
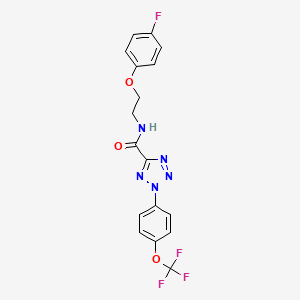
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)
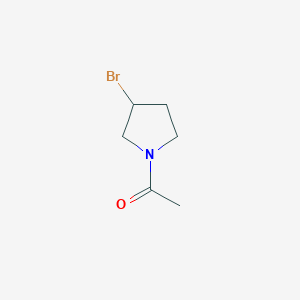
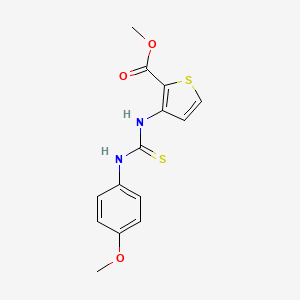
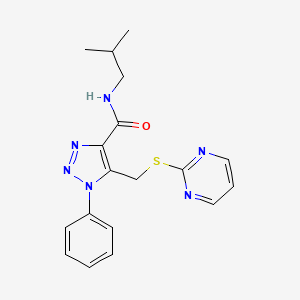
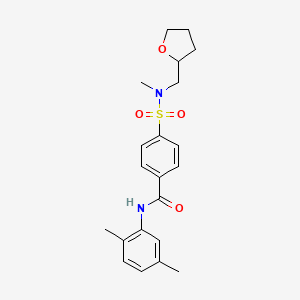
![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)
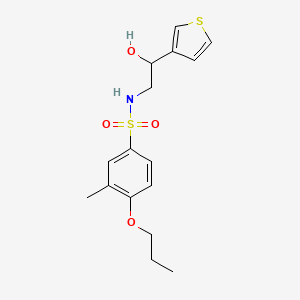
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)